REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:9][S:8][CH:7]([CH3:10])[C:6]1=[N:11]O)([O:3][CH3:4])=[O:2].[ClH:13]>CCOCC>[ClH:13].[NH2:11][C:6]1[C:5]([C:1]([O:3][CH3:4])=[O:2])=[CH:9][S:8][C:7]=1[CH3:10] |f:3.4|
|
Name
|
4-carbomethoxy-3-keto-2-methyltetrahydrothiophene oxime
|
Quantity
|
0.217 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1C(C(SC1)C)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
to stir at 25° overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0°
|
Type
|
CUSTOM
|
Details
|
The separated solid was collected
|
Type
|
WASH
|
Details
|
washed well with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford 33.2 g
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
yielded
|
Type
|
CUSTOM
|
Details
|
after recrystallization of the residue an additional 4.2 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=C(SC=C1C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |